N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide
Description
N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, fluoro, hydroxy, and thiophenyl groups, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-9-4-5-11(17)10(16)7-9/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLVYHKTTYLUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted aniline derivative, which undergoes a series of reactions including halogenation, hydroxylation, and thiophenylation. The final step often involves the formation of the ethanediamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for maintaining consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an alkyl or aryl group.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to probe biological pathways and interactions due to its unique functional groups.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
- N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]propanediamide
Uniqueness
What sets N’-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable for applications requiring precise molecular interactions and transformations.
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(thiophen-2-yl)propyl]ethanediamide is a synthetic compound notable for its diverse biological activities. This article will explore its chemical properties, biological activities, and potential therapeutic applications based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H20ClF N2O2S
- Molecular Weight : 368.88 g/mol
- CAS Number : 2319851-82-4
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in multiple therapeutic areas:
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For example, certain salicylanilides have been found to induce apoptosis in cancer cells by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway . Given the structural similarities, it is plausible that this compound may also exhibit similar anticancer effects.
Case Studies and Research Findings
- Antifungal Activity : A study on salicylanilides demonstrated their antifungal properties against Candida albicans and Aspergillus niger, suggesting that derivatives like this compound could be evaluated for antifungal applications .
- Inhibition of Protein Kinases : Research has shown that certain derivatives can inhibit protein kinases involved in cancer progression. This mechanism could be explored further for this compound to assess its potential as a targeted therapy in oncology .
Data Table of Biological Activities
| Biological Activity | Reference |
|---|---|
| Antimicrobial (MRSA, VRE) | Waisser et al., 2006; Kuneš et al., 2002 |
| Antifungal | Imramovský et al., 2009; Lal et al., 2021 |
| Anticancer (apoptosis induction) | Liu et al., 2019; Xiao et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
